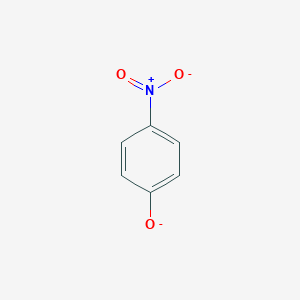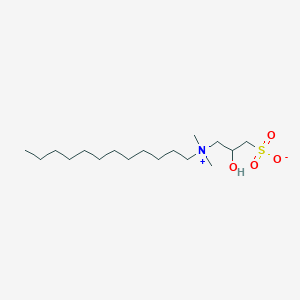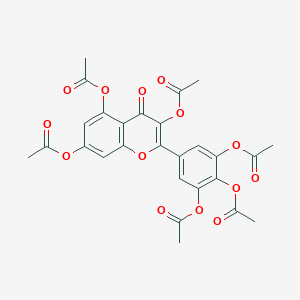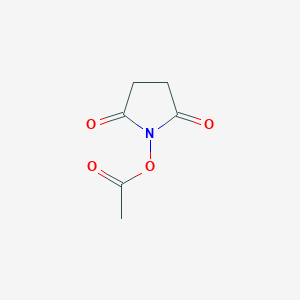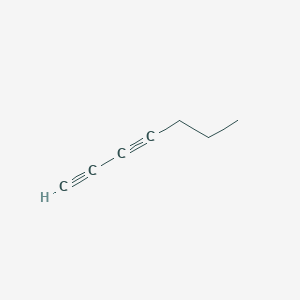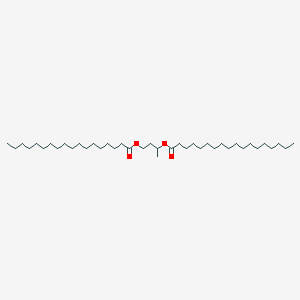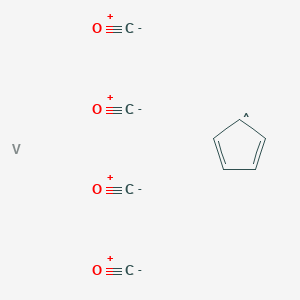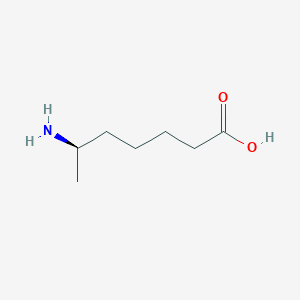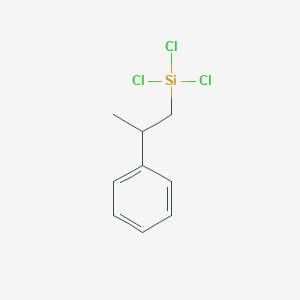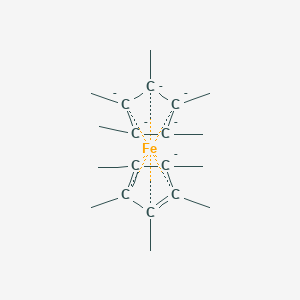
Bis(pentamethylcyclopentadienyl)iron(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(pentamethylcyclopentadienyl)iron(II), also known as decamethylferrocene, is a chemical compound with the formula Fe(C₅(CH₃)₅)₂. It is a member of the metallocene family, which consists of sandwich compounds where a metal atom is sandwiched between two cyclopentadienyl anions. This compound is notable for its stability and unique electronic properties, making it a valuable subject of study in various scientific fields .
准备方法
Synthetic Routes and Reaction Conditions
Bis(pentamethylcyclopentadienyl)iron(II) is typically synthesized through the reaction of pentamethylcyclopentadiene with iron(II) chloride. The reaction proceeds as follows: [ 2 \text{Li(C}_5\text{Me}_5) + \text{FeCl}_2 \rightarrow \text{Fe(C}_5\text{Me}_5)_2 + 2 \text{LiCl} ] The product can be purified by sublimation .
Industrial Production Methods
While the industrial production methods for bis(pentamethylcyclopentadienyl)iron(II) are not extensively documented, the synthesis generally follows the same principles as laboratory methods, with adjustments for scale and efficiency. The use of inert atmospheres and controlled temperatures is crucial to ensure the purity and stability of the compound .
化学反应分析
Types of Reactions
Bis(pentamethylcyclopentadienyl)iron(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form decamethylferrocenium, a stable cation.
Reduction: It can act as a reducing agent in certain reactions.
Substitution: The pentamethylcyclopentadienyl ligands can be substituted under specific conditions.
Common Reagents and Conditions
Common reagents used in reactions with bis(pentamethylcyclopentadienyl)iron(II) include oxidizing agents like ferric chloride and reducing agents such as lithium aluminum hydride. Reactions are typically conducted under inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from reactions involving bis(pentamethylcyclopentadienyl)iron(II) depend on the specific reaction conditions. For example, oxidation yields decamethylferrocenium, while substitution reactions can produce a variety of substituted metallocenes .
科学研究应用
Bis(pentamethylcyclopentadienyl)iron(II) has a wide range of applications in scientific research:
Chemistry: It is used as a reference standard in redox titrations and as a catalyst in various organic reactions.
Biology: The compound’s stability and electronic properties make it useful in studying electron transfer processes in biological systems.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in diagnostic tools.
Industry: It is used in the production of high-purity graphene and other advanced materials
作用机制
The mechanism by which bis(pentamethylcyclopentadienyl)iron(II) exerts its effects is primarily through its ability to donate and accept electrons. The iron(II) core can be easily oxidized to iron(III), facilitating redox reactions. The pentamethylcyclopentadienyl ligands stabilize the iron center, allowing for controlled electron transfer processes .
相似化合物的比较
Similar Compounds
Ferrocene: The parent compound of bis(pentamethylcyclopentadienyl)iron(II), with hydrogen atoms instead of methyl groups on the cyclopentadienyl rings.
Bis(pentamethylcyclopentadienyl)cobalt(II): Similar structure but with cobalt instead of iron.
Bis(pentamethylcyclopentadienyl)nickel(II): Similar structure but with nickel instead of iron
Uniqueness
Bis(pentamethylcyclopentadienyl)iron(II) is unique due to the presence of methyl groups on the cyclopentadienyl rings, which enhance its stability and electron-donating properties compared to ferrocene. This makes it a more effective reducing agent and a valuable compound for studying redox chemistry .
属性
CAS 编号 |
12126-50-0 |
|---|---|
分子式 |
C20H30Fe |
分子量 |
326.3 g/mol |
IUPAC 名称 |
iron(2+);1,2,3,4,5-pentamethylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C10H15.Fe/c2*1-6-7(2)9(4)10(5)8(6)3;/h2*1-5H3;/q2*-1;+2 |
InChI 键 |
SEYZDJPFVVXSRB-UHFFFAOYSA-N |
SMILES |
C[C-]1[C-]([C-]([C-]([C-]1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe] |
规范 SMILES |
C[C-]1C(=C(C(=C1C)C)C)C.C[C-]1C(=C(C(=C1C)C)C)C.[Fe+2] |
产品来源 |
United States |
Q1: How does the use of Bis(pentamethylcyclopentadienyl)iron(II) as a reducing agent compare to ferrocene in reactions with Cu(dmp)22+ (dmp = 2,9-dimethyl-1,10-phenanthroline)?
A1: Research indicates that while both Bis(pentamethylcyclopentadienyl)iron(II) and ferrocene can act as reducing agents for Cu(dmp)22+, their reaction mechanisms differ significantly [1]. While the reduction with ferrocene primarily follows a pathway dependent on the deformation of Cu(dmp)22+, Bis(pentamethylcyclopentadienyl)iron(II), possessing a significantly more negative E° value (500 mV lower than ferrocene [1]), promotes a reaction pathway influenced by the deformation of Cu(dmp)2+ [1]. This difference highlights the impact of the reductant's reduction potential on the reaction pathway and the species involved in the rate-determining steps.
Q2: Can Bis(pentamethylcyclopentadienyl)iron(II) be used to study electrochemical processes at liquid-liquid interfaces?
A2: Yes, Bis(pentamethylcyclopentadienyl)iron(II) has shown promise as a redox probe in studying electron transfer across liquid-liquid interfaces [2]. Its use in this context allows researchers to investigate the kinetics and thermodynamics of charge transfer processes occurring at the interface between immiscible liquids.
- Kano, K., et al. (2002). An Interpretation of Gated Behavior: Kinetic Studies of the Oxidation and Reduction Reactions of Bis(2,9-dimethyl-1,10-phenanthroline)copper(I/II) in Acetonitrile. Bulletin of the Chemical Society of Japan, 75(1), 1-13.
- Reymond, F., et al. (2003). Voltammetric study of electron transfer across the 1,6-dichlorohexane|water interface with the bis(pentamethylcyclopentadienyl)iron(II/III) redox couple. Journal of Electroanalytical Chemistry, 556(1-2), 27-35.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


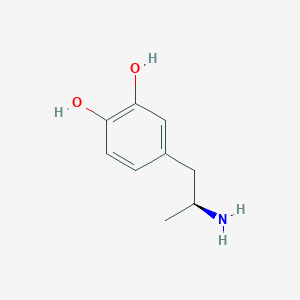
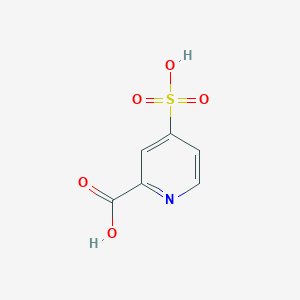
![N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2,3,3,4,4,4-heptafluorobutanamide](/img/structure/B89214.png)
